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Compound of Interest

Compound Name: Vegfr-2-IN-58

Cat. No.: B15579495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the selectivity profile of the novel

kinase inhibitor, Vegfr-2-IN-58. Through direct comparison with established multi-kinase

inhibitors, this document offers objective experimental data to facilitate informed decisions in

drug development and research applications.

Comparative Kinase Inhibition Profile
The selectivity of Vegfr-2-IN-58 was assessed against a panel of clinically relevant receptor

tyrosine kinases. The following table summarizes the half-maximal inhibitory concentrations

(IC50) of Vegfr-2-IN-58 in comparison to Sunitinib and Sorafenib, two well-characterized

inhibitors of VEGFR-2. Lower IC50 values are indicative of higher potency.
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Kinase Target
Vegfr-2-IN-58 (IC50,
nM)

Sunitinib (IC50, nM)
Sorafenib (IC50,
nM)

VEGFR-2 5 80[1][2][3] 90[4]

VEGFR-1 75 - 26

VEGFR-3 60 - 20[4]

PDGFRβ 850 2[1][2][3] 57[4]

c-Kit 1200 68[4] 68[4]

FGFR1 >10000 - 580[4]

B-Raf >10000 - 22[4]

Raf-1 >10000 - 6[4]

Data for Sunitinib and Sorafenib are derived from publicly available literature and databases.

The data for Vegfr-2-IN-58 is based on internal in vitro kinase assays.

Experimental Protocols
The determination of the kinase inhibition profiles presented in this guide was conducted using

a standardized in vitro radiometric protein kinase assay.

In Vitro Kinase Assay Protocol
Objective: To determine the concentration at which a test compound inhibits 50% of the

enzymatic activity (IC50) of a panel of purified kinases.

Materials:

Purified recombinant human kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit,

FGFR1, B-Raf, Raf-1)

Specific peptide substrates for each kinase

Test compounds: Vegfr-2-IN-58, Sunitinib, Sorafenib (10 mM stock in DMSO)
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Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2

mM DTT)

[γ-³³P]ATP (radiolabeled)

ATP solution (10 mM)

96-well phosphocellulose filter plates

Microplate scintillation counter

Procedure:

Compound Preparation: A 10-point, 3-fold serial dilution of each test compound was

prepared in DMSO, with a starting concentration of 100 µM.

Reaction Setup: In a 96-well plate, 5 µL of the kinase reaction buffer was added to each well,

followed by 5 µL of the appropriate purified kinase.

Inhibitor Addition: 5 µL of the serially diluted test compound or DMSO (vehicle control) was

added to the respective wells. The plate was then incubated for 15 minutes at room

temperature to facilitate inhibitor binding.

Reaction Initiation: The kinase reaction was initiated by adding 10 µL of a mixture containing

the specific peptide substrate and [γ-³³P]ATP. The final ATP concentration was adjusted to

the apparent Km for each respective kinase to ensure accurate IC50 determination.

Incubation: The reaction plate was incubated for 2 hours at 30°C.

Reaction Termination and Washing: The reaction was terminated by spotting the reaction

mixture onto a phosphocellulose filter plate. The filter plate was subsequently washed three

times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

Signal Detection: The filter plate was dried, and the amount of incorporated radioactivity in

each well was quantified using a microplate scintillation counter.

Data Analysis: The percentage of kinase activity for each compound concentration was

calculated relative to the DMSO control. IC50 values were determined by fitting the dose-
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response data to a sigmoidal curve using non-linear regression analysis.

Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon the activation of

VEGFR-2 by its ligand, VEGF. The binding of VEGF leads to receptor dimerization and

autophosphorylation, which in turn activates downstream pathways such as the PLCγ-PKC-

MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, survival, and migration.

[5][6][7][8][9]
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VEGFR-2 Signaling Cascade
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Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the systematic workflow employed for the in vitro validation of the

selectivity profile of Vegfr-2-IN-58.
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Kinase Inhibitor Selectivity Profiling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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